8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
“8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” is a chemical compound with the empirical formula C16H8ClF3N4S . It is also known as R-7050 . This compound is a cell-permeable TNF-α receptor antagonist that blocks TNF-α-induced binding of TNF-αRI with TNFαR-associated death domain protein and receptor interacting protein 1, blocking internalization of the TNFα-TNFαR complex .
Molecular Structure Analysis
The molecular weight of this compound is 380.77 . The SMILES string representation of its structure isClC1=CC=C(N=C(SC2=CC=CC=C2)C3=NN=C(C(F)(F)F)N34)C4=C1
. Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It is stable when stored at -20°C .Scientific Research Applications
Antidepressant Potential and Adenosine Receptor Antagonism
Research has explored the antidepressant potential of compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, highlighting their capacity to reduce immobility in behavioral models in rats. This suggests potential as rapid-acting antidepressant agents. Additionally, these compounds show high affinity for adenosine A1 and A2 receptors, implying a possible mechanism of action through adenosine receptor antagonism (Sarges et al., 1990).
Antimicrobial and Antifungal Properties
Various derivatives of triazolo and ditriazoloquinoxaline, including compounds similar to 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these derivatives have shown potent antibacterial properties compared to standard antibiotics like tetracycline (Badran, Abouzid, & Hussein, 2003).
Antiviral Activities
Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been investigated for their potential as antiviral and antimicrobial agents. Some compounds in this class demonstrated promising antiviral activity in plaque-reduction assays, indicating their potential use in treating viral infections (Henen et al., 2011).
Anticonvulsant Effects
Studies on 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are structurally related to 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, have shown significant anticonvulsant activity. This suggests their potential in developing new treatments for convulsive disorders (Wagle, Adhikari, & Kumari, 2009).
Anti-inflammatory Properties
The 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines, a related class of compounds, have been synthesized and evaluated for their potential anti-inflammatory activity. They showed promising results as inhibitors of pro-inflammatory cytokines TNF-α and IL-6, suggesting potential applications in treating inflammatory conditions (Guirado et al., 2012).
Antiallergic Agents
1,4-Dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, structurally similar to the compound of interest, have been developed as antiallergic agents. They exhibited promising results in inhibiting antigen-induced histamine release and IgE-mediated anaphylaxis, indicating their potential in treating allergic reactions (Loev et al., 1985)
properties
IUPAC Name |
8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMKHOVGVYGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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